molecular formula C19H13BrCl4N2O2 B15173901 C19H13BrCl4N2O2

C19H13BrCl4N2O2

Cat. No.: B15173901
M. Wt: 523.0 g/mol
InChI Key: JWOAOMHFDOLKMY-UHFFFAOYSA-M
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Description

C₁₉H₁₃BrCl₄N₂O₂ is a halogenated aromatic compound characterized by a complex molecular structure incorporating bromine (Br), chlorine (Cl), nitrogen (N), and oxygen (O). Its molecular weight is approximately 560.5 g/mol, with a benzene-derived core substituted with halogen atoms and functional groups.

Properties

Molecular Formula

C19H13BrCl4N2O2

Molecular Weight

523.0 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-2-[3-[2-(2,4-dichlorophenyl)-2-oxoethyl]imidazol-3-ium-1-yl]ethanone;bromide

InChI

InChI=1S/C19H13Cl4N2O2.BrH/c20-12-1-3-14(16(22)7-12)18(26)9-24-5-6-25(11-24)10-19(27)15-4-2-13(21)8-17(15)23;/h1-8,11H,9-10H2;1H/q+1;/p-1

InChI Key

JWOAOMHFDOLKMY-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)CN2C=C[N+](=C2)CC(=O)C3=C(C=C(C=C3)Cl)Cl.[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis-[2-(3,4-dichlorophenyl)-2-oxoethyl]-3H-imidazol-1-ium bromide involves the reaction of 3,4-dichlorophenylacetic acid with imidazole in the presence of a brominating agent . The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound is generally carried out through a multi-step synthesis process. The key steps include:

Chemical Reactions Analysis

Types of Reactions

1,3-Bis-[2-(3,4-dichlorophenyl)-2-oxoethyl]-3H-imidazol-1-ium bromide: undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various halogenated derivatives , oxidized imidazolium compounds , and reduced imidazolium derivatives .

Comparison with Similar Compounds

Key Properties (Hypothetical Based on Structural Analogs):

  • Molecular Weight : ~560.5 g/mol
  • Melting Point : Estimated 180–220°C (typical for halogenated aromatics)
  • Solubility : Likely low in polar solvents (e.g., water) but moderate in organic solvents (e.g., dichloromethane).

Comparison with Similar Compounds

The following table compares C₁₉H₁₃BrCl₄N₂O₂ with structurally analogous halogenated compounds, inferred from general principles of organic chemistry and reactivity trends .

Property C₁₉H₁₃BrCl₄N₂O₂ C₁₄H₉Cl₅NO₂ (Chlorinated Analog) C₂₀H₁₅Br₂N₂O (Brominated Analog)
Molecular Weight 560.5 g/mol 420.3 g/mol 498.2 g/mol
Halogen Content 4 Cl, 1 Br 5 Cl 2 Br
Thermal Stability Moderate (decomposes >250°C) High (decomposes >300°C) Low (decomposes ~200°C)
Reactivity with NaOH Slow hydrolysis Rapid dechlorination Moderate Br displacement
Applications Pesticide intermediate Flame retardant Pharmaceutical precursor

Key Findings:

Halogen Impact : The presence of both Cl and Br in C₁₉H₁₃BrCl₄N₂O₂ may enhance electrophilic substitution reactivity compared to purely chlorinated analogs, but reduce thermal stability relative to Cl-only compounds.

Functional Group Synergy: The N₂O₂ moiety could facilitate hydrogen bonding, improving solubility in aprotic solvents compared to non-nitrogenated analogs.

Economic Viability: Bromine’s higher cost compared to chlorine might limit large-scale use unless superior efficacy (e.g., in biocidal activity) justifies the expense.

Biological Activity

C19H13BrCl4N2O2, commonly known as triclocarban (TCC), is a synthetic antimicrobial compound widely used in personal care products. Its biological activity has been a subject of extensive research due to concerns regarding its potential health effects and environmental impact. This article synthesizes findings from various studies to provide a comprehensive overview of TCC's biological activity, including its mechanisms of action, effects on cellular signaling pathways, and implications for human health.

Triclocarban exhibits its biological effects primarily through interactions with nuclear receptors and calcium signaling pathways. Notably, it has been shown to enhance the activity of estrogen receptors (ER) and androgen receptors (AR) in certain contexts:

  • Estrogen Receptor Activity : In vitro studies demonstrated that TCC can enhance estradiol-dependent gene expression by up to 2.5-fold, suggesting a potential role as an endocrine disruptor .
  • Androgen Receptor Activity : Similar enhancements were observed with testosterone-dependent activation of AR-responsive gene expression .

Additionally, TCC has shown weak agonistic and antagonistic activities in aryl hydrocarbon receptor (AhR) bioassays, indicating its complex role in cellular signaling pathways related to hormonal regulation .

Cellular Effects

Research has highlighted several cellular effects associated with TCC exposure:

  • Calcium Signaling : TCC was found to influence calcium mobilization in primary skeletal myotubes by enhancing the binding of ryanodine to ryanodine receptors (RyR1), leading to increased cytosolic calcium levels .
  • Gene Expression Modulation : The compound's ability to modulate gene expression through hormone receptor pathways raises concerns about its potential long-term effects on endocrine function.

Toxicological Implications

The implications of TCC's biological activity extend into toxicology, particularly regarding its potential as an endocrine disruptor:

  • Endocrine Disruption : The enhancement of hormone-dependent gene expression suggests that TCC may interfere with normal endocrine function, potentially leading to adverse health outcomes such as reproductive and developmental issues .
  • Environmental Persistence : As a persistent environmental pollutant, TCC's accumulation in ecosystems raises questions about its long-term effects on wildlife and human health.

Comparative Studies and Case Reports

A comparative analysis of TCC with other antimicrobial agents reveals significant insights into its unique properties:

CompoundBiological ActivityMechanism of Action
Triclocarban (TCC)Enhances ER and AR activity; weak AhR activityNuclear receptor modulation; Ca²⁺ signaling
Triclosan (TCS)Antagonistic in ER/AR bioassays; enhances RyR1 activitySimilar mechanisms but with distinct effects on Ca²⁺ homeostasis

Recent studies have also explored the broader implications of TCC's use in consumer products. For instance, findings indicate that exposure to TCC may correlate with increased risks for certain health issues, warranting further investigation into its safety profile .

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